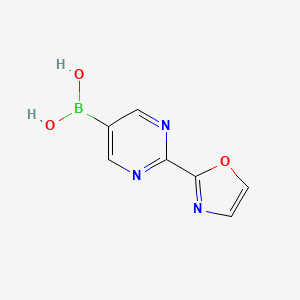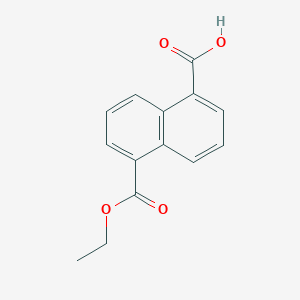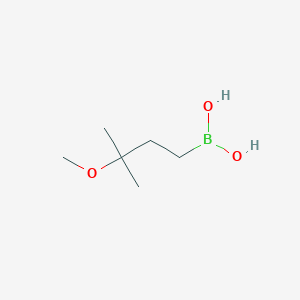
(3-Methoxy-3-methylbutyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-3-methylbutyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a (3-methoxy-3-methylbutyl) moiety. Boronic acids are known for their versatility and reactivity, making them valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-3-methylbutyl)boronic acid typically involves the reaction of (3-Methoxy-3-methylbutyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boronic acid. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Methoxy-3-methylbutyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate in the Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
(3-Methoxy-3-methylbutyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-3-methylbutyl)boronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with palladium in the Suzuki-Miyaura coupling, leading to the formation of a new carbon-carbon bond. The boronic acid group acts as a nucleophile, attacking electrophilic centers in various reactions.
Comparación Con Compuestos Similares
- (3-Methoxyphenyl)boronic acid
- (3-Methoxy-3-methylphenyl)boronic acid
- (3-Methoxy-3-methylpropyl)boronic acid
Comparison: (3-Methoxy-3-methylbutyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to (3-Methoxyphenyl)boronic acid, it has a more complex alkyl chain, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound in specialized synthetic applications.
Propiedades
Fórmula molecular |
C6H15BO3 |
|---|---|
Peso molecular |
145.99 g/mol |
Nombre IUPAC |
(3-methoxy-3-methylbutyl)boronic acid |
InChI |
InChI=1S/C6H15BO3/c1-6(2,10-3)4-5-7(8)9/h8-9H,4-5H2,1-3H3 |
Clave InChI |
XWGVFYIRRDTOKU-UHFFFAOYSA-N |
SMILES canónico |
B(CCC(C)(C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


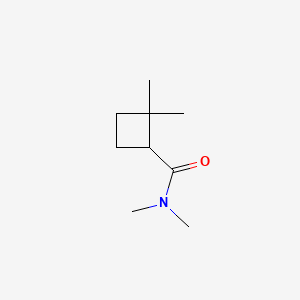
![Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)
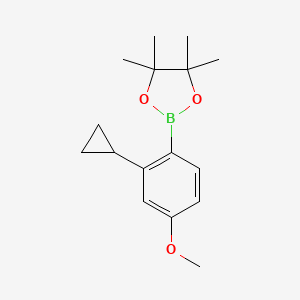
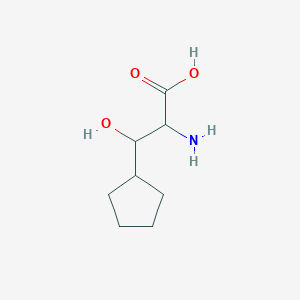
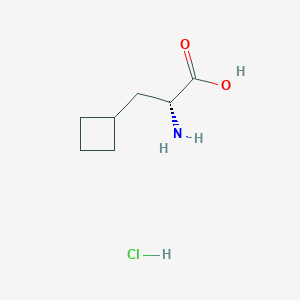

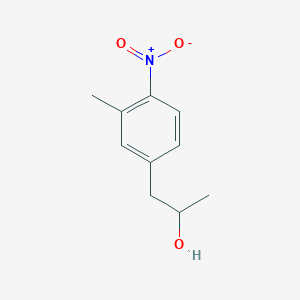
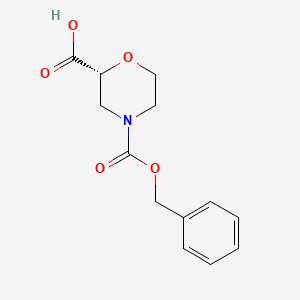
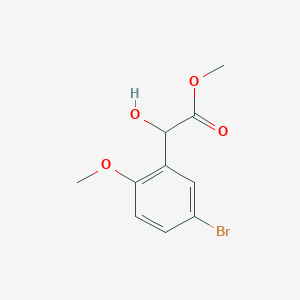
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13568949.png)

